
methyl (r)-2-allyloctanoate
Descripción general
Descripción
methyl (r)-2-allyloctanoate is an organic compound with the molecular formula C12H22O2 It is an ester derived from octanoic acid and methanol, featuring an allyl group attached to the second carbon of the octanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl (r)-2-allyloctanoate can be synthesized through the esterification of 2-allyloctanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by continuously removing the water formed during the esterification process.
Industrial Production Methods
Industrial production of methyl 2-allyloctanoate may involve similar esterification processes but on a larger scale. Continuous esterification reactors can be used to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
methyl (r)-2-allyloctanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, methyl 2-allyloctanoate can be hydrolyzed back to 2-allyloctanoic acid and methanol.
Reduction: Reduction of the ester group can be achieved using reagents like lithium aluminum hydride (LiAlH4), resulting in the formation of 2-allyloctanol.
Oxidation: The allyl group can undergo oxidation reactions, forming epoxides or other oxygenated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for allyl group oxidation.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: 2-allyloctanoic acid and methanol.
Reduction: 2-allyloctanol.
Oxidation: Epoxides or diols from the allyl group.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
methyl (r)-2-allyloctanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of functionalized esters and alcohols.
Biological Studies: The compound can be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters.
Industrial Applications: It is used in the production of fragrances, flavors, and as a potential plasticizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of methyl 2-allyloctanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations, such as hydrolysis, reduction, and substitution. The allyl group can also participate in reactions typical of alkenes, such as electrophilic addition and oxidation.
Comparación Con Compuestos Similares
methyl (r)-2-allyloctanoate can be compared with other esters and allyl-substituted compounds:
Methyl octanoate: Lacks the allyl group, making it less reactive in certain oxidation and addition reactions.
2-allyloctanoic acid: The free acid form, which is more reactive towards esterification and amidation reactions.
Allyl acetate: A simpler allyl ester, which is more volatile and less hydrophobic compared to methyl 2-allyloctanoate.
These comparisons highlight the unique reactivity and applications of methyl 2-allyloctanoate due to the presence of both the ester and allyl functional groups.
Propiedades
Fórmula molecular |
C12H22O2 |
|---|---|
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
methyl 2-prop-2-enyloctanoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-10-11(9-5-2)12(13)14-3/h5,11H,2,4,6-10H2,1,3H3 |
Clave InChI |
BUYYMEZGQXKJDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC=C)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

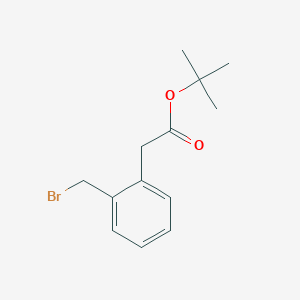
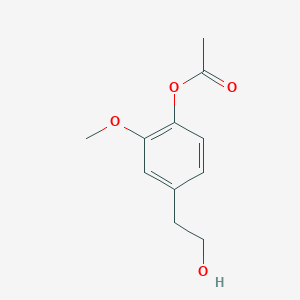
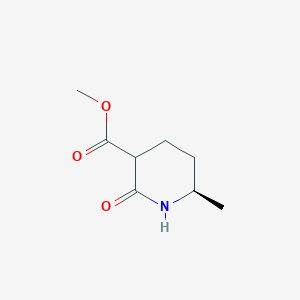
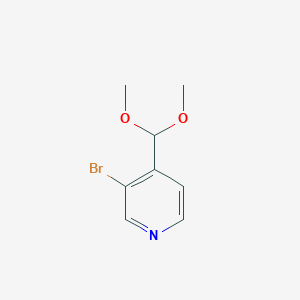
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8569290.png)
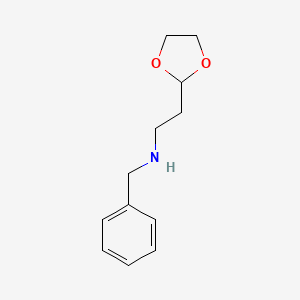
![N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide](/img/structure/B8569320.png)
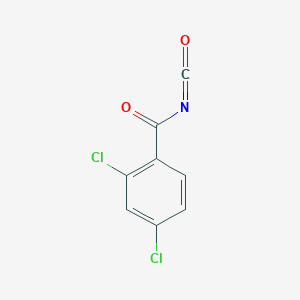
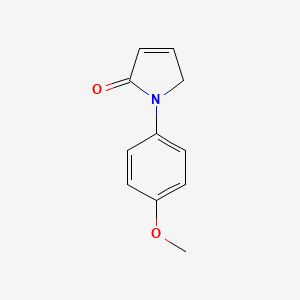
![3-Bromo-6-pyridin-3-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B8569337.png)
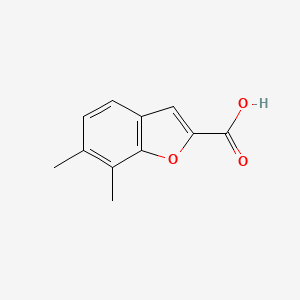
![N-[4-(1-Piperazinyl)phenyl]acetamide](/img/structure/B8569346.png)

